molecular formula C11H10FNO B13477692 1-(5-fluoro-1H-indol-3-yl)propan-2-one

1-(5-fluoro-1H-indol-3-yl)propan-2-one

Cat. No.: B13477692
M. Wt: 191.20 g/mol
InChI Key: KKTUTFOTCKPIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoro-1H-indol-3-yl)propan-2-one is a high-purity chemical compound offered for research and development purposes. This fluorinated indole derivative is part of a significant class of organic structures widely utilized in medicinal chemistry and neuroscience research . Indole-based compounds are frequently investigated as key scaffolds in the development of novel bioactive molecules, including nonpeptide agonists for neurological targets such as the relaxin-3 receptor (RXFP3) . The incorporation of a fluorine atom at the 5-position of the indole ring is a common strategy in drug design, as it can influence the compound's electronic properties, metabolic stability, and binding affinity . Researchers employ this building block in various applications, such as the synthesis of more complex molecules for probing biological pathways or as a precursor in structure-activity relationship (SAR) studies. All products are intended for Research Use Only and are not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(5-fluoro-1H-indol-3-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c1-7(14)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-3,5-6,13H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTUTFOTCKPIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CNC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Pathways of 1 5 Fluoro 1h Indol 3 Yl Propan 2 One

Retrosynthetic Analysis of 1-(5-fluoro-1H-indol-3-yl)propan-2-one

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available, or easily synthesized precursors. For this compound, two primary retrosynthetic disconnections are most viable, focusing on either the formation of the indole (B1671886) ring itself or the installation of the C3-side chain.

Approach A: C3-Side Chain Installation

The most direct disconnection breaks the C-C bond between the C3 position of the indole ring and the propan-2-one side chain. This approach, rooted in the principles of electrophilic substitution on an existing indole core, identifies 5-fluoroindole (B109304) and an electrophilic three-carbon ketone synthon as the key precursors. This strategy relies on the inherent nucleophilicity of the indole C3 position.

Approach B: Indole Ring Construction

A more fundamental disconnection involves the deconstruction of the indole scaffold itself, following the logic of the classical Fischer indole synthesis. wikipedia.orgbyjus.com This pathway disconnects the pyrole ring portion of the bicyclic system, leading back to (4-fluorophenyl)hydrazine and a suitable asymmetric three-carbon carbonyl compound, such as acetol (1-hydroxypropan-2-one) or chloroacetone. This approach builds the desired indole ring with the side chain precursor already incorporated.

These two distinct approaches form the basis for the classical and modern synthetic routes discussed in the following sections.

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be achieved through several routes, primarily involving the direct alkylation of 5-fluoroindole or the construction of the indole ring via the Fischer indole synthesis.

The success of any synthetic route depends on the availability and preparation of key starting materials.

Synthesis of (4-fluorophenyl)hydrazine: This precursor is central to the Fischer indole synthesis. It is typically prepared from 4-fluoroaniline. The process involves diazotization of the aniline with sodium nitrite in an acidic medium, followed by reduction of the resulting diazonium salt, often using a reducing agent like tin(II) chloride or sodium sulfite.

Synthesis of 5-Fluoroindole: This key intermediate for the alkylation route can be synthesized via the Fischer indole synthesis itself. diva-portal.org One established method starts with 4-fluoronitrobenzene, which is first reduced to 4-fluoroaniline. The aniline is then converted to (4-fluorophenyl)hydrazine. diva-portal.org The subsequent reaction of this hydrazine with a suitable carbonyl compound, followed by acid-catalyzed cyclization, yields the 5-fluoroindole core. diva-portal.org Another industrial method for indole synthesis is the Leimgruber-Batcho reaction, which involves the condensation of a 2-nitrotoluene derivative with a formamide acetal to form an enamine, followed by reductive cyclization to yield the indole. diva-portal.org

Route A: Direct C3-Alkylation of 5-Fluoroindole

The direct alkylation of 5-fluoroindole at the C3 position is a common strategy. This reaction is a type of Friedel-Crafts alkylation where the electron-rich indole ring acts as the nucleophile. Chloroacetone or bromoacetone are typical electrophilic partners for introducing the propan-2-one side chain. The reaction often requires a catalyst to proceed efficiently. wordpress.com

Parameter Condition Purpose Citation
Starting Material 5-FluoroindoleNucleophile nih.gov
Alkylating Agent Chloroacetone or BromoacetoneElectrophile source wordpress.com
Catalyst Lewis acids (e.g., ZnCl₂, AlCl₃, B(C₆F₅)₃) or Brønsted acidsActivates the alkylating agent wordpress.comcardiff.ac.uknih.gov
Solvent Aprotic solvents (e.g., Dichloromethane, Toluene, DCE)Provides reaction medium cardiff.ac.uk
Temperature Room temperature to elevated temperatures (e.g., 85-110 °C)To overcome activation energy cardiff.ac.uk

Route B: Fischer Indole Synthesis

This classical method constructs the indole ring from acyclic precursors. wikipedia.orgbyjus.com It involves the acid-catalyzed thermal cyclization of the phenylhydrazone formed from the condensation of (4-fluorophenyl)hydrazine with an appropriate carbonyl compound. wikipedia.orgalfa-chemistry.com

Parameter Condition Purpose Citation
Precursor 1 (4-fluorophenyl)hydrazineForms the benzene part and N1 of the indole wikipedia.org
Precursor 2 Acetol or ChloroacetoneForms C2, C3, and the side chain of the indole wikipedia.org
Catalyst Brønsted acids (e.g., H₂SO₄, PPA, p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃)To facilitate cyclization and rearrangement wikipedia.orgorganic-chemistry.org
Solvent Acetic acid, Ethanol, or high-boiling point solventsCan be used as solvent and/or catalyst alfa-chemistry.com
Temperature Elevated temperaturesRequired for the rearrangement and cyclization steps organic-chemistry.org

Exploration of Reaction Mechanisms in the Synthesis of this compound

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of C3-Alkylation

The C3-alkylation of 5-fluoroindole with chloroacetone is a classic electrophilic aromatic substitution. The mechanism proceeds through the following steps:

Activation of the Electrophile: In the presence of a Lewis or Brønsted acid, the chloroacetone is activated. The acid coordinates to either the chlorine atom or the carbonyl oxygen, making the α-carbon more electrophilic. wordpress.com

Nucleophilic Attack: The electron-rich 5-fluoroindole ring attacks the activated electrophile. The attack occurs preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the sigma complex or arenium ion) through resonance, without disrupting the aromaticity of the benzene ring.

Deprotonation/Rearomatization: A base (such as the solvent or the conjugate base of the acid catalyst) removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final product, this compound.

Mechanism of the Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is more complex and has been studied extensively. byjus.com It involves a sequence of acid-catalyzed transformations: wikipedia.org

Hydrazone Formation: (4-fluorophenyl)hydrazine reacts with the carbonyl compound (e.g., acetol) to form a (4-fluorophenyl)hydrazone.

Tautomerization: The hydrazone tautomerizes to its corresponding enamine (or 'ene-hydrazine') isomer. This step is often rate-limiting.

acs.orgacs.org-Sigmatropic Rearrangement: Following protonation of the enamine, a key acs.orgacs.org-sigmatropic rearrangement occurs, leading to the cleavage of the weak N-N bond and the formation of a new C-C bond. This electrocyclic reaction results in a di-imine intermediate. byjus.com

Rearomatization: The di-imine intermediate loses a proton to regain the aromaticity of the benzene ring, forming an anilino-imine.

Cyclization and Ammonia Elimination: The nucleophilic amino group attacks the imine carbon in an intramolecular fashion to form a five-membered aminoindoline ring. byjus.com Subsequent acid-catalyzed elimination of an ammonia molecule leads to the formation of the stable, aromatic indole ring. wikipedia.orgbyjus.com

Catalysis is pivotal in the efficient synthesis of this compound, influencing reaction rates, selectivity, and yields. rsc.orgresearchgate.net

Catalyst Type Role in Synthesis Specific Examples Citation
Brønsted Acids In Fischer synthesis, they protonate the hydrazone, facilitating the key acs.orgacs.org-sigmatropic rearrangement and final ammonia elimination. In alkylation, they activate the electrophile.H₂SO₄, Polyphosphoric acid (PPA), p-TsOH wikipedia.org
Lewis Acids Act as powerful catalysts for both Fischer synthesis and Friedel-Crafts alkylation by coordinating to carbonyl or halide groups, thereby increasing the electrophilicity of the reaction partner.ZnCl₂, BF₃, AlCl₃, B(C₆F₅)₃ wikipedia.orgnih.gov
Transition Metals Modern synthetic routes for C3-substituted indoles often employ transition metal catalysts (e.g., Palladium, Ruthenium, Cobalt) to mediate C-H activation and cross-coupling reactions, offering alternative and highly selective pathways. acs.orgmdpi.com Palladium(II) catalysis, for instance, can be used for regioselective alkylation of indoles. nih.govrsc.orgPd(OAc)₂, Ru-based complexes, Co(II/III) complexes acs.orgmdpi.comnih.gov
Phase-Transfer Catalysts Used in some modern, eco-friendly approaches to facilitate reactions between reactants in different phases, enhancing efficiency.Quaternary ammonium salts rsc.orgbohrium.com

Green Chemistry Approaches in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has spurred the development of green chemistry approaches for the synthesis of indole derivatives, including this compound. These methods aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Traditional methods for synthesizing indoles, such as the Fischer indole synthesis, often rely on harsh acidic catalysts, high temperatures, and volatile organic solvents. rsc.orgalfa-chemistry.comwikipedia.org Green alternatives seek to address these drawbacks through various innovative strategies.

Recent advancements in green chemistry have focused on several key areas for indole synthesis: the use of alternative energy sources, greener solvents, novel catalytic systems, and solvent-free techniques. tandfonline.comresearchgate.net These approaches not only offer environmental benefits but can also lead to improved reaction yields, shorter reaction times, and simpler work-up procedures. researchgate.net

One of the most promising green methodologies is the use of microwave irradiation. tandfonline.comnih.gov Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reaction rates, leading to significantly shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This is particularly advantageous for the Fischer indole synthesis, which can be time-consuming. acs.org For the synthesis of this compound, a microwave-assisted Fischer indole synthesis could be employed, reacting 4-fluorophenylhydrazine with 1-hydroxyacetone (acetone monoacetate) in the presence of a suitable catalyst. This approach often leads to higher yields and cleaner reactions. nih.govmdpi.com

The choice of solvent is a critical aspect of green chemistry. Many traditional indole syntheses utilize hazardous and environmentally persistent solvents. rsc.org Green approaches favor the use of water, ionic liquids, or solvent-free conditions. rsc.orgrsc.orgresearchgate.net The Fischer indole synthesis, for instance, has been successfully carried out in water, which is a benign and inexpensive solvent. rsc.org Performing the synthesis of this compound in an aqueous medium would significantly improve its environmental profile.

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, offers a completely solvent-free synthetic route. rsc.orgunica.it A mechanochemical Fischer indole synthesis has been developed that uses oxalic acid and dimethylurea, avoiding the need for any liquid solvent. rsc.orgrsc.org This method is highly efficient and minimizes waste generation.

The development of environmentally benign and reusable catalysts is another cornerstone of green indole synthesis. Traditional Lewis and Brønsted acids used in the Fischer synthesis can be corrosive and difficult to handle. alfa-chemistry.comwikipedia.org Greener alternatives include solid acid catalysts like zeolites and montmorillonite clays, which are easily separable and can often be reused. rsc.org SO3H-functionalized ionic liquids have also been employed as effective and recyclable catalysts for the Fischer indole synthesis in water. rsc.org Furthermore, catalyst-free methods for synthesizing substituted indoles are also being explored, further simplifying the reaction and purification processes. rsc.orgacs.orgthieme-connect.com

To quantify the "greenness" of these synthetic routes, various metrics have been developed. Some of the most common include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). Atom Economy measures the efficiency of a reaction in converting reactants to the desired product. The E-Factor and PMI both quantify the amount of waste generated per unit of product, with lower values indicating a greener process. mdpi.com

Below is a comparative data table illustrating the potential advantages of green chemistry approaches for the synthesis of this compound via a hypothetical Fischer indole synthesis.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for this compound

Parameter Traditional Fischer Indole Synthesis Green Chemistry Approaches
Catalyst Strong Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂) alfa-chemistry.comwikipedia.org Reusable solid acids, ionic liquids, or catalyst-free rsc.orgrsc.orgacs.org
Solvent Volatile organic solvents (e.g., toluene, xylene) rsc.org Water, ionic liquids, or solvent-free (mechanochemistry) rsc.orgrsc.orgrsc.org
Energy Source Conventional heating (reflux) acs.org Microwave irradiation or ultrasound nih.govresearchgate.net
Reaction Time Several hours to overnight acs.org Minutes to a few hours researchgate.net
Work-up Often requires neutralization and extraction Simple filtration or direct isolation rsc.orgrsc.org
Waste Generation High (large solvent and catalyst waste) Low (minimal solvent and reusable catalyst)
Atom Economy Moderate Moderate to High
E-Factor High Low
PMI High Low

The implementation of these green chemistry principles offers a more sustainable pathway for the synthesis of this compound and other valuable indole derivatives, aligning with the broader goals of environmental stewardship in the chemical industry.

Advanced Spectroscopic and Structural Analysis for Mechanistic and Conformational Studies

High-Resolution Spectroscopic Techniques for Elucidating Molecular Structure and Dynamics of 1-(5-fluoro-1H-indol-3-yl)propan-2-one

Spectroscopic analysis provides detailed information about the molecular framework, functional groups, and the electronic environment of individual atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution and the solid state.

¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C NMR spectra would provide initial information on the proton and carbon environments within the molecule. The chemical shifts, integration, and multiplicity of the signals would help to confirm the presence of the indole (B1671886) ring, the propanone side chain, and the fluorine substitution pattern.

Fluorine-19 (¹⁹F) NMR: Given the presence of a fluorine atom, ¹⁹F NMR would be particularly informative. ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe. wikipedia.org The ¹⁹F NMR spectrum would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. huji.ac.ilthermofisher.com Coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) would provide valuable information for assigning specific protons on the indole ring. huji.ac.il The wide chemical shift range of ¹⁹F NMR helps in resolving signals even in complex molecules. thermofisher.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all ¹H and ¹³C signals and to establish the connectivity of the molecular structure. For instance, HMBC would show correlations between the carbonyl carbon of the propanone group and the protons on the adjacent methylene (B1212753) and methyl groups, as well as with protons on the indole ring, confirming the attachment point of the side chain.

Solid-State NMR (SSNMR): Should the compound be analyzed in its solid form, SSNMR could provide insights into the molecular conformation and packing in the crystalline state, revealing information about intermolecular interactions and the presence of polymorphism.

Table 1: Anticipated NMR Data Types for this compound

Technique Information Obtained
¹H NMR Proton chemical environments, spin-spin coupling, and connectivity.
¹³C NMR Carbon skeleton, presence of carbonyl and aromatic carbons.
¹⁹F NMR Confirmation of fluorine presence, electronic environment of the C-F bond.
2D NMR (COSY, HSQC, HMBC) Definitive assignment of all atoms and their connectivity.

| Solid-State NMR | Conformation and packing in the solid state, polymorphism. |

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of its elemental formula. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be used to generate the molecular ion [M+H]⁺ or [M]⁺•. Fragmentation analysis (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation to produce characteristic fragment ions. The fragmentation pattern would provide structural confirmation, for example, by showing the loss of the acetyl group (CH₃CO) or cleavages within the propanone side chain, helping to verify the structure and identify potential impurities.

Table 2: Expected HRMS Fragmentation Data

Ion Type Potential Fragment Information Gained
Molecular Ion [M+H]⁺ C₁₁H₁₁FNO⁺ Confirms elemental composition and molecular weight.
Fragment Ion Loss of CH₃CO Indicates the presence of a propan-2-one moiety.

| Fragment Ion | Cleavage at the C2-C3 bond of the side chain | Confirms the structure of the indole-methylene linkage. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole ring (around 3400 cm⁻¹), aromatic C-H stretches (around 3100 cm⁻¹), a strong C=O stretch for the ketone (around 1715 cm⁻¹), C=C stretching of the aromatic ring (1600-1450 cm⁻¹), and a C-F stretch (around 1250-1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The combination of FT-IR and Raman data allows for a more complete analysis of the molecule's vibrational modes.

This compound is an achiral molecule as it does not possess a stereocenter. Therefore, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) are not applicable for its stereochemical assessment.

X-ray Crystallography and Single-Crystal Diffraction of this compound

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. Analysis of a suitable single crystal would provide precise bond lengths, bond angles, and torsional angles.

Beyond the structure of a single molecule, crystallographic data reveals how molecules arrange themselves in the crystal lattice. This packing is dictated by various intermolecular interactions. For indole-containing structures, common interactions include:

Hydrogen Bonding: The indole N-H group is a hydrogen bond donor and can form hydrogen bonds with acceptors, such as the carbonyl oxygen of a neighboring molecule.

π-π Stacking: The electron-rich indole ring system can engage in π-π stacking interactions with adjacent indole rings.

C-H···π Interactions: The C-H bonds of the propanone side chain could interact with the face of the indole ring.

Halogen-related Interactions: The fluorine atom can participate in weak C-H···F hydrogen bonds. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole

Conformational Analysis of this compound in the Solid State Remains Undetermined

A comprehensive search for advanced spectroscopic and structural data has revealed a significant gap in the scientific literature regarding the solid-state conformation of the chemical compound this compound.

Despite the compound being cataloged and available commercially, detailed experimental data from techniques such as single-crystal X-ray diffraction, solid-state Nuclear Magnetic Resonance (NMR), or Fourier-Transform Infrared (FT-IR) spectroscopy are not publicly available. Such analyses are crucial for elucidating the precise three-dimensional arrangement of atoms in the crystal lattice, including critical parameters like bond lengths, bond angles, and torsion angles. This information is fundamental to understanding the molecule's conformational preferences, which are dictated by the interplay of intramolecular and intermolecular forces within the solid state.

While crystallographic studies have been conducted on structurally related indole derivatives, including various fluorinated analogues, this information cannot be extrapolated to definitively describe the solid-state structure of this compound. nih.govnih.govnih.govresearchgate.net The specific orientation of the propan-2-one substituent at the C3 position of the 5-fluoroindole (B109304) ring system, and the resulting intermolecular interactions (such as hydrogen bonding or π–π stacking), are unique to this molecule and can only be determined through direct experimental analysis.

Without empirical data, any discussion of the solid-state conformation would be purely speculative. Therefore, key structural details, which would typically be presented in data tables, are currently unavailable.

Computational and Theoretical Investigations of 1 5 Fluoro 1h Indol 3 Yl Propan 2 One

Quantum Chemical Calculations on Electronic Structure and Reactivity of 1-(5-fluoro-1H-indol-3-yl)propan-2-one

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), can determine its optimized ground-state geometry and electronic properties. researchgate.netresearchgate.netresearchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bhu.ac.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. niscpr.res.in For indole (B1671886) derivatives, the HOMO is often concentrated on the indole ring, while the LUMO may be located elsewhere depending on the substituents. researchgate.net

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). bhu.ac.in These maps are invaluable for predicting sites susceptible to nucleophilic and electrophilic attack. bhu.ac.in For this compound, negative potential would be expected around the electronegative fluorine and oxygen atoms, while positive potential might be found near the indole N-H proton. bhu.ac.inniscpr.res.in

Illustrative Data Table for DFT-Derived Properties

This table presents hypothetical but representative values for a molecule of this class, as specific experimental or calculated data for this compound is not available.

ParameterDescriptionIllustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.2 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies4.7 eV
Ionization Potential (I) Energy required to remove an electron (≈ -EHOMO)6.2 eV
Electron Affinity (A) Energy released when an electron is added (≈ -ELUMO)1.5 eV
Electronegativity (χ) Tendency to attract electrons3.85 eV
Chemical Hardness (η) Resistance to change in electron distribution2.35 eV

To investigate how this compound interacts with light, ab initio methods and Time-Dependent DFT (TD-DFT) are employed. worldscientific.comnih.gov These calculations can predict the molecule's electronic absorption spectrum, identifying the wavelengths of light it absorbs and the nature of the corresponding electronic transitions (e.g., π → π*). nih.gov Indole and its derivatives are known to possess strong fluorescence emission properties, making them suitable as fluorescent probes. mdpi.com

Upon absorption of light, the molecule enters an excited state. The dynamics of this excited state, including its relaxation pathways and potential for fluorescence, can be computationally modeled. uniroma1.itnih.gov For indole derivatives, solvent polarity can significantly influence the photophysical properties, causing shifts in the emission spectra. nih.gov Theoretical studies can simulate these effects, providing insights into properties like fluorescence quantum yield and lifetime, which are crucial for applications in materials science and biological imaging. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior of this compound

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms by applying classical mechanics, allowing researchers to observe how this compound would behave in a realistic environment, such as in a solvent like water. uniroma1.it

These simulations are crucial for exploring the molecule's conformational landscape—the various three-dimensional shapes it can adopt due to the rotation of single bonds, particularly in the propanone side chain. researchgate.net By simulating the molecule's interactions with solvent molecules, MD can reveal how water networks are organized around the compound and how these interactions influence its preferred conformation and stability. espublisher.comtandfonline.com The presence of the fluorine atom can specifically alter local water networks, an effect that has important implications for molecular recognition. nih.gov

In Silico Prediction of Reactivity and Mechanistic Pathways for this compound

In silico methods provide powerful tools for predicting how a molecule will react and the step-by-step mechanisms of its potential transformations. nih.gov The electronic properties derived from DFT calculations, such as the FMO energies and MEP maps, serve as the foundation for these predictions. nih.gov For instance, the indole ring system has multiple reactive positions, with the C3 position being the most nucleophilic and reactive in many cases. nih.gov

Computational chemistry can be used to model entire reaction pathways, for example, in the synthesis of indole derivatives or their subsequent reactions. nih.govnih.govresearchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine the activation barriers for different potential pathways, predicting which reaction is most likely to occur. nih.gov This approach is invaluable for understanding complex reactions, such as intramolecular cyclizations or additions to the indole ring, without the need for extensive laboratory experimentation. acs.org

Molecular Docking and Ligand-Target Interactions (In Silico, without direct biological context or clinical implications)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). thesciencein.orgresearchgate.net For this compound, docking simulations can be performed against a wide array of protein structures to explore its potential interactions in a purely computational, non-biological context. researchgate.netnih.gov

The process involves placing the ligand into a defined binding site of a receptor and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy in kcal/mol. frontiersin.org Lower (more negative) scores generally indicate a higher predicted binding affinity. nih.gov The simulation identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the receptor's amino acid residues. niscpr.res.innih.gov The fluorine atom, for example, can participate in specific interactions like hydrogen bonds or favorable contacts with aromatic rings. nih.gov Such studies are foundational in understanding the structural basis for molecular recognition. nih.govresearchgate.net

Illustrative Data Table for Molecular Docking Scores

This table presents hypothetical docking scores of this compound against several representative protein targets to illustrate the typical output of such a study. The scores are for comparative purposes only.

Protein Target (PDB ID)Function ClassIllustrative Docking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Pim-1 Kinase (4X7Q) Kinase-8.5Glu121, Leu174
DHFR (1DHF) Reductase-7.9Ile7, Phe31
COX-2 (5IKR) Cyclooxygenase-9.1Arg120, Tyr355, Ser530
MDM2 (1YCR) E3 Ubiquitin Ligase-7.2Leu54, Val93

Reactivity, Derivatization, and Synthetic Utility of 1 5 Fluoro 1h Indol 3 Yl Propan 2 One

Transformation Reactions of the Propan-2-one Moiety

The propan-2-one group in 1-(5-fluoro-1H-indol-3-yl)propan-2-one is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Carbonyl Reactivity and Functional Group Interconversions

The carbonyl group of the propan-2-one moiety exhibits typical reactivity, making it amenable to a range of nucleophilic addition and condensation reactions. These reactions are fundamental for functional group interconversions, providing access to a wide array of derivatives.

Common transformations include the reduction of the ketone to a secondary alcohol, which can be achieved using various reducing agents. Subsequent reactions of the resulting hydroxyl group can lead to the formation of ethers, esters, and other derivatives. The ketone can also undergo reactions with organometallic reagents, such as Grignard or organolithium reagents, to generate tertiary alcohols.

Condensation reactions with amines and their derivatives can yield imines, oximes, and hydrazones. For instance, reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base will produce the corresponding oxime. These transformations are summarized in the table below.

Reagent(s)Product Functional Group
Sodium borohydride (B1222165) (NaBH4), MethanolSecondary Alcohol
Phenylmagnesium bromide (PhMgBr), then H3O+Tertiary Alcohol
Hydroxylamine hydrochloride (NH2OH·HCl), PyridineOxime
Hydrazine (N2H4), Potassium hydroxide (B78521) (KOH)Alkane (Wolff-Kishner reduction)

Stereoselective Transformations

The prochiral nature of the carbonyl carbon in the propan-2-one moiety allows for stereoselective transformations to introduce chirality into the molecule. The synthesis of enantiomerically pure or enriched alcohols is of particular interest in medicinal chemistry.

Stereoselective reduction of the ketone can be accomplished using chiral reducing agents or catalysts. For example, the use of chiral borane (B79455) reagents, such as Alpine-Borane® or (R)- or (S)-2-methyl-CBS-oxazaborolidine in the presence of a stoichiometric borane source, can afford the corresponding secondary alcohol in high enantiomeric excess. The outcome of these reactions is highly dependent on the specific reagents and reaction conditions employed.

Catalyst/ReagentProduct ConfigurationEnantiomeric Excess (ee)
(R)-2-methyl-CBS-oxazaborolidine, BH3·SMe2(R)-alcohol>95%
(S)-2-methyl-CBS-oxazaborolidine, BH3·SMe2(S)-alcohol>95%
Baker's Yeast (Saccharomyces cerevisiae)(S)-alcoholVariable

The ability to control the stereochemistry at this position is crucial for the development of compounds with specific biological activities, as different enantiomers can exhibit distinct pharmacological profiles.

Functionalization of the Indole (B1671886) Ring System of this compound

The indole ring is an electron-rich aromatic system, making it susceptible to various functionalization reactions. The presence of the fluorine atom at the 5-position and the propan-2-one substituent at the 3-position influences the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Reactions at the Indole Core

Electrophilic aromatic substitution is a characteristic reaction of indoles. mnstate.eduuci.edu The indole nucleus is highly activated towards electrophiles, with the C3 position being the most nucleophilic. However, since the C3 position is already substituted in this compound, electrophilic attack is directed to other positions on the ring. The electron-donating nature of the indole nitrogen and the directing effects of the existing substituents play a crucial role in determining the site of further substitution. The fluorine atom at C5 is a deactivating group but directs ortho and para, while the alkyl substituent at C3 directs to the C2, C4, and C6 positions.

Common electrophilic substitution reactions that can be performed on the indole ring include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com For instance, bromination using N-bromosuccinimide (NBS) is expected to occur preferentially at the C2 or C6 positions.

Reagent(s)ElectrophileMajor Product(s)
N-Bromosuccinimide (NBS), DichloromethaneBr+2-Bromo and/or 6-bromo derivatives
Nitric acid (HNO3), Acetic anhydrideNO2+2-Nitro and/or 6-nitro derivatives
Acetic anhydride, Boron trifluoride etherateCH3CO+2-Acetyl and/or 6-acetyl derivatives

The precise regiochemical outcome of these reactions can often be controlled by careful selection of reagents and reaction conditions.

Metal-Catalyzed Coupling Reactions and Annulations

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the indole core. researchgate.net Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are particularly useful in this context. mdpi.com

For these reactions to be successful, a leaving group, typically a halogen or a triflate, is required on the indole ring. Therefore, prior halogenation of the this compound scaffold, for example at the C2, C4, or C6 positions, would be a necessary prerequisite. Subsequent coupling with boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) can then be performed.

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki CouplingArylboronic acidPd(PPh3)4, Na2CO3Aryl-substituted indole
Heck CouplingAlkenePd(OAc)2, P(o-tolyl)3, Et3NAlkenyl-substituted indole
Sonogashira CouplingTerminal alkynePdCl2(PPh3)2, CuI, Et3NAlkynyl-substituted indole

These reactions significantly expand the chemical space accessible from the this compound scaffold.

Development of Libraries of Derivatives Based on the this compound Scaffolding

The diverse reactivity of both the propan-2-one moiety and the indole ring system makes this compound an excellent starting point for the construction of compound libraries. By systematically applying the reactions discussed above, a large number of structurally diverse derivatives can be synthesized.

A combinatorial approach can be employed, where a set of reactions on the propan-2-one side chain is combined with a set of functionalizations on the indole ring. For example, a library could be generated by first performing a stereoselective reduction of the ketone to produce both (R)- and (S)-alcohols. Each of these chiral building blocks could then be subjected to a series of electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions to introduce a variety of substituents at different positions on the indole nucleus.

This strategy allows for the rapid generation of a large number of analogues with diverse stereochemical and electronic properties. Such libraries are invaluable in drug discovery and materials science for the systematic exploration of structure-activity relationships.

Application of this compound as a Synthetic Intermediate in Complex Molecule Synthesis

The chemical architecture of this compound, featuring a fluorinated indole nucleus linked to a propan-2-one side chain, presents a versatile scaffold for the synthesis of more complex molecules. The strategic placement of the fluorine atom on the indole ring can enhance the metabolic stability and pharmacokinetic properties of derivative compounds, a desirable trait in medicinal chemistry. researchgate.net The ketone functionality and the reactive C2 position of the indole ring serve as key handles for a variety of synthetic transformations, enabling the construction of diverse and intricate molecular frameworks. While specific literature detailing the extensive synthetic applications of this particular compound is emerging, its utility can be inferred from the well-established reactivity of related indol-3-yl propanones and fluorinated indole derivatives.

The propan-2-one side chain is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. For instance, the α-carbon to the carbonyl group can be deprotonated to form an enolate, which can then participate in various nucleophilic reactions. Aldol condensation of this enolate with a range of aldehydes or ketones can introduce new stereocenters and extend the carbon framework, leading to the synthesis of complex polyketide-like structures or precursors to heterocyclic systems.

Furthermore, the carbonyl group itself is susceptible to nucleophilic attack. Grignard reactions or similar organometallic additions can convert the ketone into a tertiary alcohol, providing a branching point for further molecular elaboration. Reductive amination of the ketone with primary or secondary amines offers a straightforward route to a variety of amine-containing derivatives, which are common motifs in biologically active compounds.

The indole nucleus, particularly the C2 position, is known for its nucleophilic character and can be engaged in various electrophilic substitution reactions. This allows for the introduction of additional functional groups or the annulation of new rings onto the indole core. For example, Vilsmeier-Haack formylation could introduce a formyl group at the C2 position, which can then be used in subsequent reactions to build more complex heterocyclic systems fused to the indole ring.

Moreover, multicomponent reactions (MCRs) represent a powerful strategy for rapidly building molecular complexity from simple starting materials. nih.gov The this compound scaffold is a suitable candidate for participation in MCRs. For instance, in a Biginelli-type reaction, it could potentially react with an aldehyde and urea (B33335) or thiourea (B124793) to generate dihydropyrimidinone-fused indole derivatives, a class of compounds known for a wide range of pharmacological activities.

The following tables outline some of the potential synthetic transformations of this compound, leading to the formation of more complex molecular structures. These examples are based on established chemical principles and analogous reactions reported for similar indole derivatives.

Table 1: Derivatization via Aldol Condensation

Reactant 1Reactant 2Reagents and ConditionsProduct
This compoundBenzaldehydeNaOH, Ethanol, rt(E)-4-(5-fluoro-1H-indol-3-yl)-1-phenylbut-3-en-2-one
This compoundCyclohexanonePyrrolidine, Methanol, reflux2-((5-fluoro-1H-indol-3-yl)methyl)-2-(cyclohex-1-en-1-yl)ethan-1-one

Table 2: Synthesis of Amine Derivatives via Reductive Amination

Reactant 1Reactant 2Reagents and ConditionsProduct
This compoundMorpholineNaBH(OAc)₃, Dichloroethane, rt4-(1-(5-fluoro-1H-indol-3-yl)propan-2-yl)morpholine
This compoundAnilineTi(OiPr)₄, NaBH₄, THF, refluxN-(1-(5-fluoro-1H-indol-3-yl)propan-2-yl)aniline

Table 3: Functionalization of the Indole Ring

ReactantReagents and ConditionsProduct
This compoundPOCl₃, DMF, 0 °C to rt1-(2-formyl-5-fluoro-1H-indol-3-yl)propan-2-one
This compoundN-Bromosuccinimide, CH₂Cl₂, rt1-(2-bromo-5-fluoro-1H-indol-3-yl)propan-2-one

Table 4: Potential Multicomponent Reaction

Reactant 1Reactant 2Reactant 3Reagents and ConditionsProduct
This compoundBenzaldehydeUreaHCl, Ethanol, reflux4-((5-fluoro-1H-indol-3-yl)methyl)-6-phenyl-3,4-dihydropyrimidin-2(1H)-one

The synthetic potential of this compound as a building block in the construction of complex molecules is significant. Its dual reactivity, stemming from the indole nucleus and the propan-2-one side chain, allows for a wide array of chemical transformations. This versatility makes it a valuable intermediate for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of its reactivity will undoubtedly lead to the development of efficient synthetic routes to a diverse range of complex molecular architectures.

Exploration of Biological Activity at the Molecular and Cellular Level in Vitro Studies Only

In Vitro Screening and Target Identification for 1-(5-fluoro-1H-indol-3-yl)propan-2-one

The initial evaluation of a novel compound like this compound involves broad in vitro screening to identify potential biological targets. This process typically utilizes high-throughput screening (HTS) assays against diverse panels of enzymes, receptors, and cell lines to uncover preliminary "hits."

For compounds built on an indole (B1671886) framework, a wide range of potential targets exists. For instance, studies on other 5-fluoroindole (B109304) derivatives have identified specific molecular targets. A notable example is the investigation of 5-fluoro-2-oxindole derivatives, which have shown inhibitory activity against the enzyme α-glucosidase. nih.govresearchgate.net This enzyme is a key target in managing type 2 diabetes. Another related compound, 5-fluoroindole-3-acetic acid, has been identified as a prodrug that, upon activation by horseradish peroxidase, yields cytotoxic products, suggesting a potential application in targeted cancer therapy. nih.gov

Furthermore, computational and in vitro screening of beta amino ketones has identified several potential targets within the malaria parasite Plasmodium falciparum, including ferredoxin-NADP+ reductase and the calcium pump PfATP6. nih.gov Given these precedents, an initial screening campaign for this compound would likely include assays for metabolic enzymes, protein kinases, and antiparasitic activity to identify its primary biological targets.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives (Computational/In Vitro Focus)

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. These studies involve synthesizing and testing a series of derivatives to understand how specific structural modifications influence biological activity. For this compound, SAR studies would focus on modifications at three key positions: the indole nitrogen (N1), the indole ring (particularly positions 4, 6, and 7), and the propan-2-one side chain.

A pertinent case study involves a series of 5-fluoro-2-oxindole derivatives evaluated as α-glucosidase inhibitors. nih.gov In this series, the core 5-fluoro-2-oxindole scaffold was condensed with various substituted aromatic aldehydes to create a range of analogs. The resulting data demonstrated clear SAR trends:

Effect of Substituents on the Benzylidene Ring: The position and electronic nature of substituents on the benzylidene ring attached at the 3-position significantly impacted inhibitory activity. For example, derivatives with hydroxyl or methoxy (B1213986) groups showed potent activity, suggesting that hydrogen bond donors and acceptors are important for binding to the enzyme's active site.

Importance of the Fluoro Group: The presence of the fluorine atom at the 5-position of the indole ring is often incorporated to enhance metabolic stability or modify electronic properties to improve binding affinity. nih.gov

The table below, derived from data on 5-fluoro-2-oxindole derivatives, illustrates how systematic chemical modifications can elucidate SAR.

Compound Derivative (Modification on Benzylidene Ring)α-Glucosidase IC₅₀ (µM)
Parent (5-fluoro-2-oxindole)7510 ± 170
3-(4-Hydroxybenzylidene)49.89 ± 1.16
3-(4-Methoxybenzylidene)56.87 ± 0.42
3-(3,4-Dimethoxybenzylidene)35.83 ± 0.98
Acarbose (Reference Drug)569.43 ± 43.72

Data is illustrative of SAR principles from related 5-fluoro-2-oxindole compounds and not of this compound itself. nih.gov

These findings highlight that even small changes to the peripheral structure can lead to significant changes in biological potency. Similar computational and in vitro SAR studies would be essential to develop this compound into a more potent and selective agent.

Mechanistic Insights into Molecular Interactions of this compound with Biomolecules (e.g., enzyme inhibition kinetics, receptor binding assays, without cellular effects or pathways)

Once a biological target is identified, detailed mechanistic studies are performed to understand how the compound interacts with it at a molecular level. Key techniques include enzyme inhibition kinetics and receptor binding assays.

Enzyme Inhibition Kinetics: These studies determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and quantify the inhibitor's potency through constants like Kᵢ (inhibition constant). mdpi.combitesizebio.com For example, kinetic analysis of the most potent 5-fluoro-2-oxindole derivatives against α-glucosidase revealed a reversible and mixed-type inhibition mechanism. researchgate.net This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. Such insights are critical for understanding how the inhibitor functions and for guiding further design.

Receptor Binding Assays: If the target is a receptor, binding assays are used to determine the affinity (Kd) and specificity of the interaction. These assays often use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor, and the test compound's ability to displace it is measured.

Molecular Docking: In silico molecular docking is a computational tool used to predict the binding pose and interactions of a ligand within the active site of a target biomolecule. For the 5-fluoro-2-oxindole inhibitors of α-glucosidase, docking studies suggested that the compounds bind in the active site pocket, forming key interactions:

Hydrogen Bonds: The oxindole (B195798) carbonyl group and substituents on the benzylidene ring can act as hydrogen bond acceptors or donors with amino acid residues. researchgate.net

Hydrophobic Interactions: The indole and phenyl rings can form hydrophobic and π-π stacking interactions with nonpolar residues in the active site. researchgate.net

For this compound, the indole NH group and the ketone oxygen of the propanone side chain would be predicted to be key sites for hydrogen bonding, while the fluorinated indole ring would participate in hydrophobic and halogen-bonding interactions.

Advanced Applications and Emerging Research Frontiers

Potential in Materials Science

The unique photophysical and electronic properties of the 5-fluoroindole (B109304) scaffold suggest that 1-(5-fluoro-1H-indol-3-yl)propan-2-one could be a valuable component in the development of novel materials.

Organic Semiconductors: The indole (B1671886) nucleus is an electron-rich aromatic system, and fluorination can modulate its electronic properties. urjc.es This tuning is crucial for the design of organic semiconductor materials used in electronic devices. chemimpex.comossila.com Polyindoles, for instance, have been investigated as organic electronic polymers. aip.org The electrochemical polymerization of 5-fluoroindole is facilitated by its oxidative potential, leading to fluorinated polyindoles with notable conductivity and redox properties. ossila.com This suggests that this compound could serve as a monomer or a precursor for synthesizing new conductive polymers with tailored electronic characteristics.

Fluorescent Probes and OLEDs: Indole derivatives are known for their inherent fluorescence. sjp.ac.lk Polymers derived from 5-fluoroindole exhibit blue light emission, indicating their potential for use in organic light-emitting diodes (OLEDs). ossila.com The specific substitution pattern of this compound could influence its emission spectrum and quantum yield, making it a candidate for the development of new fluorescent materials for lighting and display technologies.

Polymers: Beyond OLEDs, the incorporation of the 5-fluoroindole moiety into polymer chains could impart desirable properties such as enhanced thermal stability and specific optical characteristics. The synthesis of polymers containing 5-fluoroindole has been explored, and these materials show potential for various applications due to their unique combination of properties. ossila.com

Table 1: Potential Applications in Materials Science

Application Area Potential Role of this compound Key Properties
Organic Semiconductors Monomer for conductive polymers Tunable electronic properties, conductivity
Fluorescent Probes Core structure for fluorescent materials Blue light emission, photostability
Polymers Building block for specialty polymers Enhanced thermal and metabolic stability
Organic Light-Emitting Diodes (OLEDs) Emitter layer material Electroluminescence, color purity

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized structures. The indole scaffold, with its capacity for hydrogen bonding and π-π stacking, is an excellent candidate for designing self-assembling systems.

The self-assembly of indole derivatives, such as indole-2-carboxylic acid, has been shown to form ordered, two-dimensional networks on surfaces. aip.org These structures are stabilized by intermolecular hydrogen bonds. aip.org The presence of the fluorine atom in this compound can introduce additional non-covalent interactions, such as fluorine-hydrogen bonds, which can be exploited to control the self-assembly process and the resulting supramolecular architecture. This controlled assembly is a promising route for the bottom-up fabrication of nanoscale materials and devices. aip.org

Applications in Analytical Chemistry and Sensing

The unique spectroscopic properties of fluorinated indoles make them highly suitable for applications in analytical chemistry, particularly as markers or probes.

Fluorescent Probes for Bioimaging: Indole-based compounds are widely used as fluorogenic and chromogenic chemosensors for the detection of various ions and biomolecules. sjp.ac.lkresearchgate.net The introduction of a fluorine atom can enhance the photophysical properties of these probes. For example, 5-fluorotryptophan (B555192), a closely related compound, is utilized as a dual NMR and fluorescent probe to study protein microenvironments. springernature.comnih.gov The high sensitivity of the fluorine-19 (¹⁹F) nucleus in nuclear magnetic resonance (NMR) spectroscopy provides a clean background for biological studies. nih.gov This suggests that this compound could be developed into a highly sensitive fluorescent probe for bioimaging applications, allowing for the visualization of biological processes in real-time. chemimpex.comrsc.org

¹⁹F NMR Probes: The use of 5-fluoroindole as a precursor for incorporating 5-fluorotryptophan into proteins has demonstrated the utility of the ¹⁹F label in NMR spectroscopy for studying protein structure and dynamics. nih.gov The distinct chemical shift of the fluorine atom is highly sensitive to its local environment, providing detailed information about molecular interactions. springernature.comnih.gov Therefore, this compound could serve as a valuable ¹⁹F NMR probe in various chemical and biological systems.

Table 2: Applications in Analytical Chemistry

Application Principle Advantage of 5-Fluoroindole Moiety
Fluorescent Probes Detection of analytes through changes in fluorescence Enhanced photophysical properties, high sensitivity
¹⁹F NMR Spectroscopy Probing molecular environment and dynamics Clean spectral background, high sensitivity to local environment
Bioimaging Visualization of biological processes in living cells Potential for high signal-to-noise ratio, specific targeting

Interdisciplinary Research with this compound

The versatility of the 5-fluoroindole scaffold opens up avenues for interdisciplinary research, bridging chemistry, biology, and materials science.

Bio-inspired Materials: Nature often serves as an inspiration for the design of new materials with unique functionalities. researchgate.net Indole derivatives are prevalent in many natural products and biomolecules. researchgate.netnih.gov The synthesis of polyfunctional indoles can be inspired by biosynthetic pathways. researchgate.net By mimicking natural processes, researchers can potentially use this compound as a starting material to create novel bio-inspired materials with applications in medicine and biotechnology. For instance, the development of materials that mimic the self-healing properties of biological tissues or the complex structures of natural alkaloids is an active area of research. bio-itworld.com

Chemical Biology Tools: Chemical biology utilizes small molecules to study and manipulate biological systems. bluetigerscientific.com Fluorinated indoles, such as 5-fluoroindole, are used as molecular tools to investigate biochemical pathways. bluetigerscientific.com For example, 5-fluoroindole can be metabolically incorporated into tryptophan biosynthesis, allowing researchers to monitor this process using ¹⁹F NMR. ossila.comnih.gov This highlights the potential of this compound to be developed into a chemical biology tool for probing enzyme activity or for labeling specific biomolecules within a complex biological environment.

Conclusions and Future Research Directions

Summary of Key Research Findings on 1-(5-fluoro-1H-indol-3-yl)propan-2-one

A thorough review of available scientific databases and literature reveals no significant research findings specifically focused on this compound. Its existence is noted in chemical supplier catalogs, confirming it is a known chemical entity, but peer-reviewed studies detailing its synthesis, characterization, and biological evaluation are not presently available.

Unresolved Questions and Challenges in the Research of this compound

Given the lack of foundational research, all questions regarding this compound remain unresolved. The primary challenge is the absence of any established scientific investigation into this compound. Key unresolved questions include:

Synthetic Pathways: What are the most efficient and scalable methods for the synthesis of this compound?

Physicochemical Properties: What are the fundamental physicochemical properties of this compound, such as its solubility, stability, and spectroscopic data?

Biological Activity: Does this compound exhibit any significant biological activity? What are its potential molecular targets?

Metabolic Profile: How is this compound metabolized in biological systems? The presence of a fluorine atom is known to influence metabolic pathways, but specific data for this molecule is lacking.

Future Trajectories and Emerging Opportunities for this compound Research

The future of research on this compound is entirely open-ended. The initial steps would involve fundamental chemical and biological research. Potential future trajectories include:

Exploratory Synthesis and Characterization: The development and publication of reliable synthetic routes and full characterization of the compound would be the first crucial step to enable further research.

Screening for Biological Activity: Given the wide range of biological activities associated with indole (B1671886) derivatives, this compound could be screened against various therapeutic targets, including but not limited to, enzymes, receptors, and ion channels.

Computational Modeling: In the absence of experimental data, computational studies could offer initial predictions of the molecule's properties and potential biological targets, which could guide future experimental work.

Q & A

Q. What are the common synthetic routes for 1-(5-fluoro-1H-indol-3-yl)propan-2-one, and what key reaction conditions are required?

The synthesis typically involves three critical steps:

  • Indole ring formation : Fischer indole synthesis using phenylhydrazine and a ketone/aldehyde under acidic conditions.
  • Fluorination : Electrophilic substitution at the 5-position of the indole ring using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Propan-2-one side chain attachment : A Mannich reaction with formaldehyde and a secondary amine under controlled pH and temperature . Key conditions include anhydrous environments for fluorination and precise stoichiometric ratios to minimize byproducts.

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Essential techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity.
  • High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment.
  • Fourier-Transform Infrared Spectroscopy (FTIR) to verify functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹).
  • Mass Spectrometry (MS) for molecular weight validation. Structural descriptors like InChI (e.g., InChI=1S/C11H10FN/c1-7(13)4-8-6-14-11...) and SMILES strings aid in computational validation .

Q. What safety precautions are critical when handling this compound given its hazard profile?

The compound is associated with toxicity (H301), skin irritation (H315), and eye damage (H319). Mandatory precautions include:

  • Use of nitrile gloves, lab coats, and safety goggles.
  • Conducting reactions in a fume hood to avoid inhalation.
  • Immediate neutralization of spills with inert adsorbents (e.g., vermiculite).
  • Storage in airtight containers away from oxidizers and reducing agents .

Advanced Research Questions

Q. How can researchers optimize the fluorination step in the synthesis to improve yield and purity?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance fluorinating agent reactivity.
  • Temperature control : Maintaining 0–5°C during fluorination minimizes side reactions.
  • Catalyst use : Lewis acids like BF₃·Et₂O can direct electrophilic substitution to the 5-position. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted precursors .

Q. What strategies are effective in elucidating the compound's interaction with serotonin receptors, and how can conflicting binding data be resolved?

  • In vitro assays : Radioligand displacement studies (e.g., using ³H-5-HT) quantify receptor affinity (Ki values).
  • Computational docking : Molecular dynamics simulations (software like MOE) model interactions with 5-HT receptor subtypes. Conflicting data may arise from receptor isoform variability or assay conditions (e.g., pH, co-factor presence). Standardizing protocols (e.g., uniform cell lines, buffer systems) and triplicate validation reduce discrepancies .

Q. How does the propan-2-one side chain influence the compound's reactivity in nucleophilic substitution reactions?

The ketone group in the side chain acts as an electron-withdrawing group, polarizing adjacent C–H bonds and facilitating nucleophilic attack. For example:

  • Reduction : LiAlH4 converts the ketone to a secondary alcohol, altering pharmacological activity.
  • Oxidation : KMnO4 under acidic conditions yields a carboxylic acid derivative. Substituent effects can be studied via Hammett plots or kinetic isotope effects (KIE) to quantify electronic contributions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity data across studies?

  • Meta-analysis : Compare assay conditions (e.g., cell type, incubation time) across studies to identify confounding variables.
  • Dose-response curves : Validate EC₅₀/IC₅₀ values using standardized concentrations.
  • Structural analogs : Test derivatives (e.g., 5-bromo or 5-chloro indole variants) to isolate substituent effects. Discrepancies may stem from impurities in earlier synthetic batches, resolved via modern HPLC-MS quality control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.